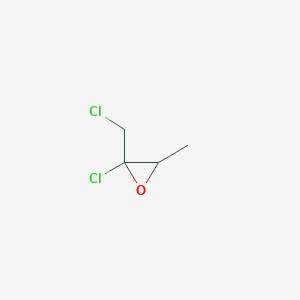
2-Chloro-2-(chloromethyl)-3-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(chloromethyl)-3-methyloxirane, also known as epichlorohydrin, is a highly reactive chemical compound that is used in various industrial applications. It is a colorless liquid with a pungent odor and is classified as a type II carcinogen by the International Agency for Research on Cancer (IARC). Despite its potential health hazards, epichlorohydrin has been widely used in the production of epoxy resins, synthetic glycerin, and other chemicals.
Mecanismo De Acción
Epichlorohydrin is a highly reactive compound that can undergo various chemical reactions in biological systems. It has been shown to react with various biomolecules, such as proteins, nucleic acids, and lipids, leading to the formation of covalent adducts. The mechanism of action of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin involves the formation of an epoxide intermediate, which can react with various nucleophiles in biological systems. The resulting adducts can alter the structure and function of biomolecules, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Epichlorohydrin has been shown to have various biochemical and physiological effects in biological systems. It has been shown to induce DNA damage and mutations, leading to an increased risk of cancer. Epichlorohydrin has also been shown to cause oxidative stress, leading to the production of reactive oxygen species and the depletion of antioxidant defenses. In addition, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin has been shown to cause cytotoxicity and genotoxicity in various cell types, leading to cell death and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Epichlorohydrin has several advantages and limitations for use in laboratory experiments. One advantage is its high reactivity, which allows it to be used as a crosslinking agent in the production of epoxy resins. Epichlorohydrin is also relatively cheap and readily available, making it a popular choice for various chemical reactions. However, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin is highly toxic and carcinogenic, making it a hazardous chemical to work with. It requires careful handling and disposal to prevent exposure to researchers and the environment.
Direcciones Futuras
There are several future directions for research on 2-Chloro-2-(chloromethyl)-3-methyloxiranerin. One direction is to develop safer and more environmentally friendly alternatives to 2-Chloro-2-(chloromethyl)-3-methyloxiranerin in various industrial applications. Another direction is to investigate the molecular mechanisms underlying the genotoxic and carcinogenic effects of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin, with the goal of developing new strategies for cancer prevention and treatment. Additionally, research could focus on the development of new analytical methods for the detection and quantification of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin in various environmental and biological matrices.
Métodos De Síntesis
The synthesis of 2-Chloro-2-(chloromethyl)-3-methyloxiranerin involves the reaction of allyl chloride with hypochlorous acid in the presence of a catalyst. The reaction proceeds via the chlorohydrin intermediate, which is then dehydrochlorinated to form 2-Chloro-2-(chloromethyl)-3-methyloxiranerin. The overall reaction can be represented as follows:
CH2=CHCH2Cl + HOCl → CH2ClCH(OH)CH2Cl
CH2ClCH(OH)CH2Cl → CH2ClCH2OCH2
Aplicaciones Científicas De Investigación
Epichlorohydrin has been extensively studied for its applications in various fields of scientific research. It is commonly used as a crosslinking agent in the production of epoxy resins, which are widely used in the construction, automotive, and electronics industries. Epichlorohydrin is also used in the synthesis of synthetic glycerin, which is an important component of many cosmetics and personal care products. In addition, 2-Chloro-2-(chloromethyl)-3-methyloxiranerin has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
187399-76-4 |
|---|---|
Nombre del producto |
2-Chloro-2-(chloromethyl)-3-methyloxirane |
Fórmula molecular |
C4H6Cl2O |
Peso molecular |
140.99 g/mol |
Nombre IUPAC |
2-chloro-2-(chloromethyl)-3-methyloxirane |
InChI |
InChI=1S/C4H6Cl2O/c1-3-4(6,2-5)7-3/h3H,2H2,1H3 |
Clave InChI |
OLIGSWFGPFFXDY-UHFFFAOYSA-N |
SMILES |
CC1C(O1)(CCl)Cl |
SMILES canónico |
CC1C(O1)(CCl)Cl |
Sinónimos |
Oxirane, 2-chloro-2-(chloromethyl)-3-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




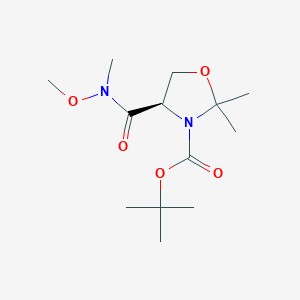
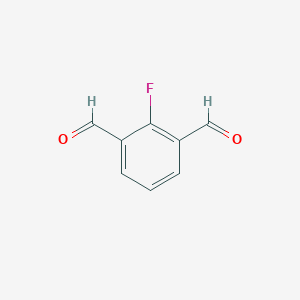
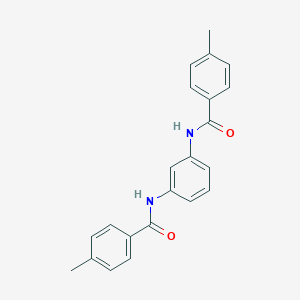

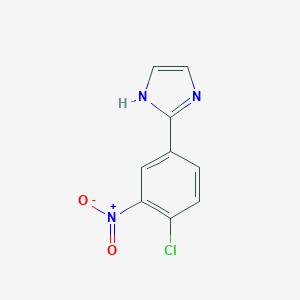
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)
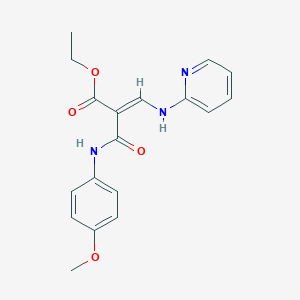
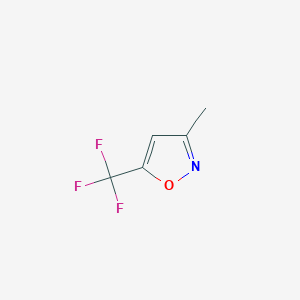
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

